molecular formula C15H21N3O4S B13408251 1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

Cat. No.: B13408251
M. Wt: 339.4 g/mol
InChI Key: VUUZEWXIRFGRFE-XBFCOCLRSA-N
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Description

This compound, commonly known as gliclazide, is a second-generation sulfonylurea derivative with the molecular formula $ C{15}H{21}N3O3S $ and a molecular weight of 323.4 g/mol. It features a bicyclic cyclopenta[c]pyrrole core substituted with a 4-methylphenyl sulfonylurea moiety. Gliclazide acts as an oral hypoglycemic agent by inhibiting ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin secretion in patients with type 2 diabetes mellitus. Its sustained-release formulations enhance bioavailability and reduce dosing frequency, making it a preferred choice in diabetes management .

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H21N3O4S/c1-10-2-5-12(6-3-10)23(21,22)17-15(20)16-18-8-11-4-7-14(19)13(11)9-18/h2-3,5-6,11,13-14,19H,4,7-9H2,1H3,(H2,16,17,20)/t11-,13+,14+/m1/s1

InChI Key

VUUZEWXIRFGRFE-XBFCOCLRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@H]3CC[C@@H]([C@H]3C2)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCC(C3C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyrrol ring system, followed by the introduction of the sulfonylurea group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonylurea group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonylurea group may produce an amine.

Scientific Research Applications

1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea involves its interaction with specific molecular targets and pathways. The sulfonylurea group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopenta[c]pyrrol ring system may also play a role in its bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Deuterated Analogs

A deuterated version of gliclazide, 3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea (CAS 1185039-30-8), replaces hydrogen atoms at positions 2, 3, 5, and 6 of the 4-methylphenyl group with deuterium. This modification increases the molecular weight to 327.44 g/mol and may prolong metabolic stability due to the kinetic isotope effect. While its pharmacological profile remains under investigation, it serves as a valuable tool for metabolic studies .

Pyrrol-2-one Derivatives

Compound 38 (3-Hydroxy-1-(2-hydroxy-propyl)-5-(4-isopropyl-phenyl)-4-(3-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one) shares a pyrrolidone core but lacks the sulfonylurea group. Its distinct substituents, including a 3-methylbenzoyl moiety, suggest divergent biological targets compared to gliclazide. With a molecular weight of 394.21 g/mol, it highlights how structural variations alter physicochemical properties and therapeutic applications .

Pyrrolo-Pyridazine Carboxamides

Patented compounds like (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4374877) feature a pyrrolo-pyridazine core with trifluoromethyl substituents. These molecules prioritize carboxamide linkages over sulfonylurea groups, likely targeting enzymes or receptors unrelated to insulin secretion .

Pharmacokinetic and Functional Comparisons

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Use Molecular Weight (g/mol)
Gliclazide Cyclopenta[c]pyrrol 4-Methylphenyl sulfonylurea Antidiabetic 323.4
Deuterated Analog Cyclopenta[c]pyrrol Tetradeuterio-4-methylphenyl sulfonylurea Metabolic research 327.44
Compound 38 Pyrrol-2-one 4-Isopropyl-phenyl, 3-methylbenzoyl Undisclosed 394.21
EP 4374877 Compound Pyrrolo[1,2-b]pyridazine Trifluoromethyl groups, carboxamide Undisclosed 754 (M+H)+

Table 2: Pharmacokinetic Properties

Compound Name Half-Life Solubility Formulation Type Key Advantage
Gliclazide 16–24 hours Low (lipophilic) Sustained-release Improved compliance
Deuterated Analog Prolonged* Similar to parent Research-grade Metabolic stability
EP 4374877 Compound Not reported Not reported Small-molecule Target specificity

*Inferred from deuterium substitution.

Chemoinformatic Similarity Analysis

Structural similarity coefficients, such as the Tanimoto coefficient , quantify the resemblance between compounds. For example:

  • Gliclazide vs. deuterated analog: High similarity (>0.9) due to identical core and minor substituent modifications.
  • Gliclazide vs. Compound 38: Low similarity (~0.3) owing to differing cores and functional groups. These metrics guide drug redesign efforts, balancing structural novelty with retained efficacy .

Biological Activity

1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique cyclopentapyrrole structure combined with a sulfonylurea moiety. This structural configuration is believed to contribute to its biological activity.

Molecular Formula : C14H20N2O3S
Molecular Weight : 296.39 g/mol

The biological activity of sulfonylureas typically involves the modulation of insulin secretion from pancreatic beta cells. The specific mechanism for this compound may involve:

  • Inhibition of ATP-sensitive potassium channels (K_ATP) : This leads to depolarization of the beta-cell membrane and subsequent calcium influx.
  • Increase in intracellular calcium levels : Promotes insulin granule exocytosis.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Antidiabetic Effects :
    • Similar to other sulfonylureas, this compound shows potential in lowering blood glucose levels through enhanced insulin secretion.
    • Studies indicate that it may improve glycemic control in diabetic models.
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.
    • Mechanistic studies are needed to elucidate its potential as an anticancer agent.
  • Neuroprotective Effects :
    • Investigations into neuroprotective properties have shown promise in models of neurodegeneration.
    • The compound may reduce oxidative stress and inflammation in neuronal tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonylureas and related compounds:

StudyFindings
Study 1 : Antidiabetic Effects (PubMed)Demonstrated significant reductions in fasting blood glucose levels in diabetic rats treated with sulfonylureas similar to this compound .
Study 2 : Antitumor ActivityReported cytotoxic effects on various cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .
Study 3 : NeuroprotectionShowed that treatment with the compound reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents .

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